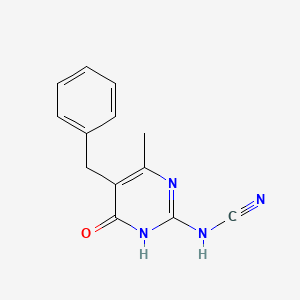
(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide, also known as BMPC, is a pyrimidine derivative that has gained attention in the scientific community due to its potential applications in various fields. BMPC is a promising compound due to its unique chemical structure and potential biological activities. In
Scientific Research Applications
(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide has shown promising results in various scientific research applications. It has been studied for its potential anticancer activity, as it has been found to inhibit the growth of cancer cells in vitro. (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide has also been studied for its anti-inflammatory activity, as it has been found to reduce inflammation in animal models. Additionally, (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide has been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been found to bind to amyloid-beta plaques in the brain.
Mechanism of Action
The mechanism of action of (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide is not fully understood. However, it is believed that (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide exerts its biological activity through the inhibition of specific enzymes and proteins. For example, (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide has been found to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. This inhibition may contribute to the anti-inflammatory activity of (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide.
Biochemical and Physiological Effects:
(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide has been found to have various biochemical and physiological effects. In vitro studies have shown that (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide has been found to bind to amyloid-beta plaques in the brain, which may have implications for the diagnosis and treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and has a high purity. Additionally, (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide has shown promising results in various scientific research applications, making it an attractive compound for further study. However, there are also limitations to using (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide in lab experiments. For example, the mechanism of action of (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide is not fully understood, which may make it difficult to interpret experimental results. Additionally, more research is needed to determine the safety and toxicity of (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide.
Future Directions
There are several future directions for research on (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide. One area of interest is the development of (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide as a potential anticancer agent. Further studies are needed to determine the efficacy and safety of (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide in animal models and human clinical trials. Additionally, more research is needed to understand the mechanism of action of (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide, which may provide insights into its potential applications in various fields. Finally, the development of new synthetic methods for (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide may improve its availability and make it more accessible for research purposes.
Conclusion:
In conclusion, (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide is a promising compound with potential applications in various fields. The synthesis of (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide is simple and efficient, making it an attractive compound for research purposes. (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide has shown promising results in various scientific research applications, including as a potential anticancer agent, anti-inflammatory agent, and diagnostic tool for Alzheimer's disease. However, more research is needed to fully understand the mechanism of action of (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide and to determine its safety and toxicity. Future research on (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide may lead to the development of new treatments and diagnostic tools for various diseases.
Synthesis Methods
(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide can be synthesized through a multi-step process involving the reaction of benzylamine, methyl acetoacetate, and urea. The reaction proceeds under mild conditions and yields a high purity product. The synthesis of (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide is simple and efficient, making it an attractive compound for research purposes.
properties
IUPAC Name |
(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-9-11(7-10-5-3-2-4-6-10)12(18)17-13(16-9)15-8-14/h2-6H,7H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHPCVDDKZZLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC#N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]-6-methyl-4-pyrimidinol](/img/structure/B6052659.png)
![9-(2-methoxyphenyl)-2,7-dimethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6052677.png)
![3-[2-[(4-fluorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B6052684.png)

![N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6052692.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6052700.png)

![N-[(5-chloro-1H-indol-2-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6052708.png)
![2-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B6052716.png)
![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B6052724.png)
![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B6052731.png)
![(4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6052734.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B6052746.png)
![(1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)methanol](/img/structure/B6052748.png)